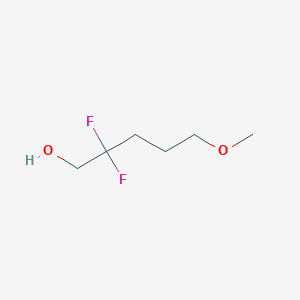
2,2-Difluoro-5-methoxypentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-5-methoxypentan-1-ol is an organic compound with the molecular formula C6H12F2O2. It is characterized by the presence of two fluorine atoms and a methoxy group attached to a pentanol backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-5-methoxypentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,2-difluoropentanol and methanol.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis
Purification: The product is purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Difluoro-5-methoxypentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form different alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium iodide (NaI) in acetone.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaI in acetone or other polar aprotic solvents.
Major Products
Oxidation: Formation of 2,2-difluoro-5-methoxypentanone.
Reduction: Formation of 2,2-difluoro-5-methoxypentane.
Substitution: Formation of 2,2-diiodo-5-methoxypentan-1-ol.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-5-methoxypentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of fluorinated compounds.
Biology: Investigated for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals which often exhibit enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism by which 2,2-Difluoro-5-methoxypentan-1-ol exerts its effects depends on its interaction with molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. The methoxy group can also play a role in modulating the compound’s lipophilicity and overall pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Difluoropentanol: Lacks the methoxy group, making it less versatile in certain synthetic applications.
5-Methoxypentan-1-ol: Does not contain fluorine atoms, resulting in different reactivity and properties.
2,2-Difluoro-1,3-benzodioxol-5-ol: Contains a benzodioxole ring, offering different chemical and biological properties.
Uniqueness
2,2-Difluoro-5-methoxypentan-1-ol is unique due to the combination of fluorine atoms and a methoxy group on a pentanol backbone. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C6H12F2O2 |
|---|---|
Molekulargewicht |
154.15 g/mol |
IUPAC-Name |
2,2-difluoro-5-methoxypentan-1-ol |
InChI |
InChI=1S/C6H12F2O2/c1-10-4-2-3-6(7,8)5-9/h9H,2-5H2,1H3 |
InChI-Schlüssel |
AEWBLGLTSZQPIN-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCC(CO)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



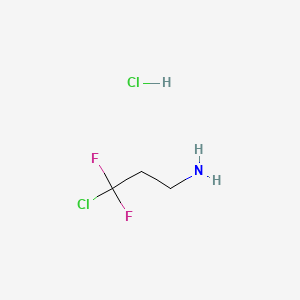
![2-[3-(Trifluoromethyl)phenyl]ethanethiol](/img/structure/B13578276.png)
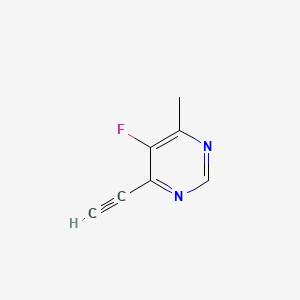
![tert-butyl N-[3-hydroxy-2-(trifluoromethyl)propyl]carbamate](/img/structure/B13578281.png)
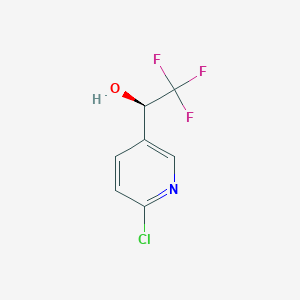
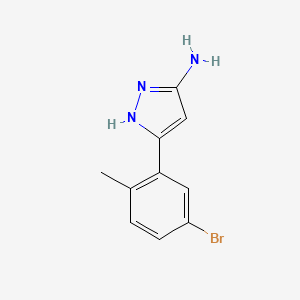
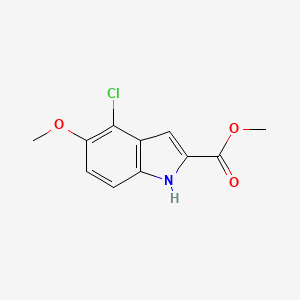
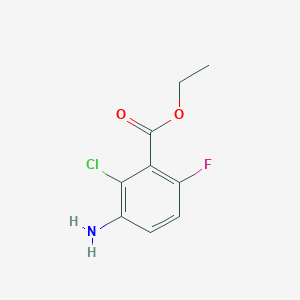
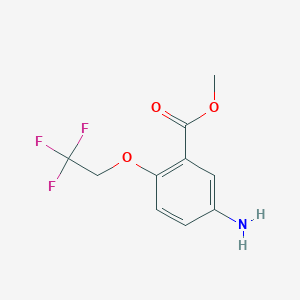
![N-[2-(1H-indol-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B13578326.png)
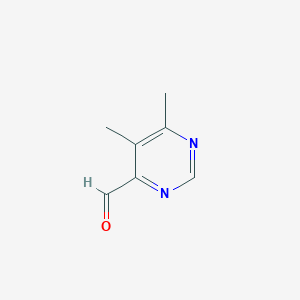
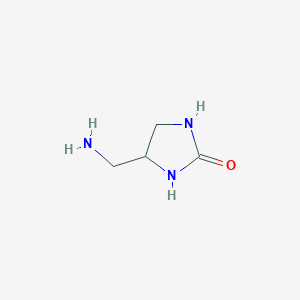
![Ethyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13578346.png)
